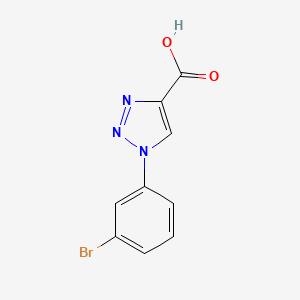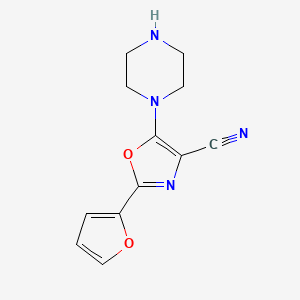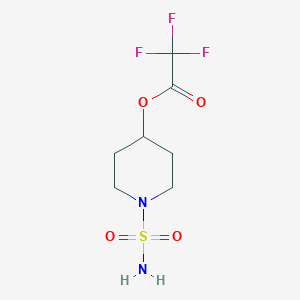![molecular formula C15H17NO3S B1517677 1-{2-[(3,4-Dimethoxyphenyl)methyl]-4-methyl-1,3-thiazol-5-yl}ethan-1-one CAS No. 1110903-37-1](/img/structure/B1517677.png)
1-{2-[(3,4-Dimethoxyphenyl)methyl]-4-methyl-1,3-thiazol-5-yl}ethan-1-one
Descripción general
Descripción
1-(2-[(3,4-Dimethoxyphenyl)methyl]-4-methyl-1,3-thiazol-5-yl)ethan-1-one, also known as 1-DMET, is an organic compound that has been studied for its potential applications in various scientific research fields. 1-DMET is a member of the thiazolidinone family, a group of compounds known for their anti-inflammatory, anti-bacterial, and anti-fungal properties. This compound has been studied for its potential to be used as a bioactive agent to treat a variety of diseases, including cancer and Alzheimer's. Additionally, 1-DMET has been studied for its potential use in lab experiments as a synthetic reagent.
Aplicaciones Científicas De Investigación
Photophysical Properties and Chemosensor Applications
- The compound related to the title molecule has been synthesized and studied for its photophysical properties. It demonstrated positive solvatochromism and has been used as a fluorescent chemosensor for the selective detection of Fe3+ metal ions in solution. This application is significant for environmental monitoring and analytical chemistry (Salman A. Khan, 2020).
Theoretical Studies and Hydrogen Bond Analysis
- Another study focused on the theoretical analysis of intramolecular hydrogen bonds in thiazole derivatives. The research highlighted the significance of these bonds in influencing the physicochemical properties of thiazole compounds, which can impact their behavior in various chemical and biological contexts (M. Castro et al., 2007).
Antimicrobial Activity
- Thiazole derivatives have been investigated for their antimicrobial properties. The synthesis and structural characterization of these compounds provide valuable insights into their potential as antimicrobial agents, which can be crucial for developing new therapeutic agents (Yahya Nural et al., 2018).
Corrosion Inhibition
- Thiazole and thiadiazole derivatives have shown effectiveness as corrosion inhibitors for steel in acidic solutions. This application is particularly relevant in industrial settings, where corrosion can lead to significant material and financial losses (M. Yadav et al., 2015).
Quantum Chemical and Molecular Dynamics Studies
- Detailed quantum chemical and molecular dynamics simulations have been performed on thiazole and thiadiazole derivatives to predict their corrosion inhibition performances on iron. This research combines theoretical and experimental approaches to understand the mechanism of action of these inhibitors and optimize their performance (S. Kaya et al., 2016).
Propiedades
IUPAC Name |
1-[2-[(3,4-dimethoxyphenyl)methyl]-4-methyl-1,3-thiazol-5-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO3S/c1-9-15(10(2)17)20-14(16-9)8-11-5-6-12(18-3)13(7-11)19-4/h5-7H,8H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOWOBZQEDRBXAJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)CC2=CC(=C(C=C2)OC)OC)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-{2-[(3,4-Dimethoxyphenyl)methyl]-4-methyl-1,3-thiazol-5-yl}ethan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




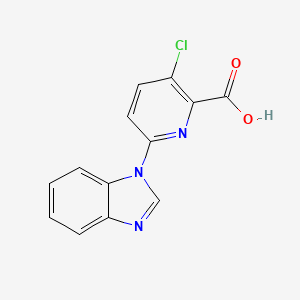

![2-[(4-Methylcyclohexyl)sulfamoyl]acetic acid](/img/structure/B1517598.png)
![1-{[5-(2-Fluorophenyl)thiophen-2-yl]methyl}piperazine](/img/structure/B1517603.png)
![N-[(2-aminophenyl)methyl]-N-methylacetamide](/img/structure/B1517604.png)
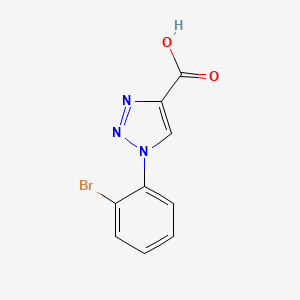
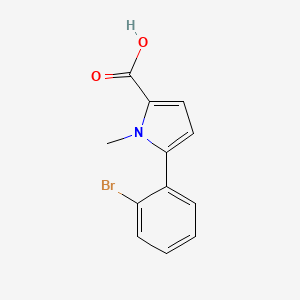
![7-Ethyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B1517609.png)
